1,3-Bis(2-hydroxyethyl)urea

Description

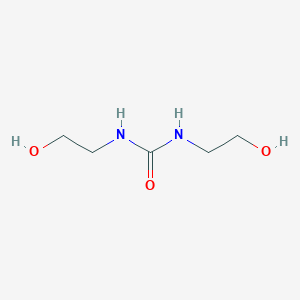

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-hydroxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c8-3-1-6-5(10)7-2-4-9/h8-9H,1-4H2,(H2,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYGJAFGQWTAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065886 | |

| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15438-70-7 | |

| Record name | N,N′-Bis(2-hydroxyethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15438-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015438707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(2-hydroxyethyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NN'-Bis(2-hydroxyethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Understanding the Versatility of a Unique Hydroxyalkylurea

An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(2-hydroxyethyl)urea

To the dedicated researcher, the innovative scientist, and the forward-thinking drug development professional, this guide offers a comprehensive exploration of this compound. This molecule, while seemingly simple in structure, presents a fascinating interplay of reactivity and stability, stemming from the synergistic presence of a urea backbone and terminal hydroxyl groups. Its significance extends from the foundational world of polymer science to the intricate landscape of medicinal chemistry. This document is designed not merely to list properties but to provide a causal understanding of its behavior, empowering you to leverage this compound's full potential in your work. We will delve into its synthesis, reactivity, and applications, grounded in established scientific principles and validated protocols.

Core Molecular Profile and Physicochemical Properties

This compound, also known as N,N'-Bis(2-hydroxyethyl)urea or Diethanolurea, is a symmetrically substituted urea derivative.[1] The presence of two primary alcohol functionalities at either end of the molecule dictates its physical properties, particularly its polarity, solubility, and capacity for hydrogen bonding. These characteristics are fundamental to its application as a crosslinking agent, plasticizer, and chemical intermediate.

The molecular structure consists of a central carbonyl group bonded to two nitrogen atoms, each of which is substituted with a 2-hydroxyethyl group. This arrangement allows for significant hydrogen bonding, both as a donor (from the N-H and O-H groups) and as an acceptor (at the oxygen and nitrogen atoms), contributing to its solid state at room temperature and its solubility characteristics.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15438-70-7 | [1][2] |

| Molecular Formula | C₅H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Appearance | Off-white to light beige solid | [1][3] |

| Melting Point | 81 - 83 °C | [3][4] |

| Boiling Point | 445.1 °C at 760 mmHg (Predicted) | [1][5] |

| Density | ~1.226 g/cm³ (Predicted) | [1][3] |

| Solubility | Slightly soluble in DMSO | [1][3] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Storage Temperature | Room temperature, sealed in dry conditions |

Synthesis Pathways: A Tale of Two Precursors

The synthesis of this compound is primarily achieved through two well-established condensation reactions. The choice of method often depends on desired yield, purity requirements, and the availability of starting materials.

Method A: Reaction of Urea with Ethanolamine

This classical approach involves the condensation of urea with two equivalents of ethanolamine at elevated temperatures. The reaction proceeds via nucleophilic attack of the ethanolamine's amino group on the carbonyl carbon of urea, leading to the displacement of ammonia.

Causality Behind Experimental Choices:

-

Temperature Control: The reaction is typically conducted at temperatures between 115°C and 140°C.[2][4] Lower temperatures result in impractically slow reaction rates, while excessively high temperatures can promote the formation of unwanted byproducts and decomposition.

-

Ammonia Removal: The continuous removal of gaseous ammonia is crucial to drive the equilibrium towards the product side, thereby maximizing the yield.[2]

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidative side reactions that could compromise the purity of the final product.[4]

Method B: Reaction of Urea with Ethylene Carbonate

An alternative and often more efficient method utilizes ethylene carbonate as the hydroxyethylating agent. This pathway avoids the generation of ammonia, instead releasing carbon dioxide, which is easily removed from the reaction vessel.

Causality Behind Experimental Choices:

-

Molar Ratio: A molar ratio of 1:2 (urea to ethylene carbonate) is stoichiometric for the formation of the desired product.[4]

-

Catalysis for Efficiency: The use of synthetic zeolite catalysts is a significant process enhancement. Zeolites provide a large surface area and active sites that can dramatically increase the reaction rate and boost the final yield to as high as 98%, while significantly shortening the reaction time.[2][4]

-

Reaction Monitoring: The reaction's completion is conveniently monitored by tracking the cessation of carbon dioxide evolution. This can be done by bubbling the off-gas through a solution of barium hydroxide and observing the end of barium carbonate precipitation.[4]

Caption: Synthesis routes for this compound.

Experimental Protocol: Zeolite-Catalyzed Synthesis from Urea and Ethylene Carbonate

This protocol is a self-validating system, where the yield and purity of the final product confirm the efficacy of the catalytic approach.

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. The outlet of the condenser should be connected to a gas bubbler containing a barium hydroxide solution.

-

Charge Reactants: To the flask, add urea (1.0 mol), ethylene carbonate (2.0 mol), and synthetic zeolite catalyst (containing 0.4-0.9 wt% sodium oxide) in an inert atmosphere.[4]

-

Reaction Execution: Heat the mixture with stirring to 140-150°C.[4] Maintain this temperature and monitor the gas bubbler. The reaction is complete when the evolution of carbon dioxide ceases, indicated by the absence of further barium carbonate precipitate. The typical duration is significantly reduced by the catalyst, often to 3-5 hours.[4]

-

Catalyst Removal: After cooling the reaction mixture, filter the hot solution to remove the zeolite catalyst.[4]

-

Purification: The resulting product is often of high purity. For exacting applications, recrystallization from methanol can be performed to yield a white crystalline solid.[4]

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and melting point analysis. The melting point should be sharp and consistent with the literature value (approx. 81°C).[4]

Chemical Reactivity and Stability Profile

The reactivity of this compound is dominated by the urea and hydroxyl functional groups.

-

Thermal Decomposition: Like urea itself, this compound can decompose at elevated temperatures. While specific studies on its decomposition are limited, analogies can be drawn from related compounds. Decomposition is expected to release ammonia and potentially other by-products.[2] Upon heating, urea and its derivatives can form biuret, triuret, and eventually polymerize into species like cyanuric acid, releasing ammonia and carbon dioxide in the process.[6]

-

Reactivity with Ammonia: The compound has been shown to react with excess ammonia at temperatures of 125°C to 150°C, suggesting the reversibility of its formation from ethanolamine under certain conditions.[2][7]

-

Hydrolysis: The urea linkage is susceptible to hydrolysis under strong acidic or basic conditions, though it is generally stable at neutral pH.

-

Incompatibilities: It is incompatible with strong oxidizing agents.[8]

-

Storage and Stability: The compound is stable under recommended storage conditions. For long-term integrity, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from direct sunlight and incompatible materials.[8]

Key Applications Across Scientific Disciplines

The bifunctional nature of this compound makes it a valuable component in various fields.

Caption: Major application areas of this compound.

-

Polymer Chemistry: A primary industrial use is as a modifier and plasticizer for urea-formaldehyde resins.[2][7] The incorporation of its flexible hydroxyethyl chains into the rigid polymer network enhances flexibility and reduces brittleness, improving the mechanical properties of the final material.[2]

-

Medicinal Chemistry: The molecule is structurally related to several biologically active compounds and has been investigated for its own potential therapeutic applications.[2] It is a known impurity or potential intermediate in the synthesis of water-soluble nitrosourea analogs like 1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea (HECNU), which has been studied for its antineoplastic activity.[2]

-

Cosmetic Formulations: In cosmetics, it can be used as a stabilizing agent and to enhance skin hydration and moisture retention, functioning as a humectant.[]

Safety, Handling, and Hazard Profile

As with any chemical reagent, a thorough understanding of its hazard profile is essential for safe handling. This compound is classified as hazardous under GHS.

-

GHS Hazard Classification:

Table 2: GHS Precautionary Statements for Safe Handling

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[10] |

| P264 | Wash hands thoroughly after handling.[10] |

| P270 | Do not eat, drink or smoke when using this product.[10] |

| P280 | Wear protective gloves/eye protection/face protection.[10][11] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[10] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[10] |

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if respiratory problems occur.[10]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if possible. If eye irritation persists, get medical advice.[10][11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or physician if you feel unwell.[10]

Hazardous Decomposition Products: Under fire conditions, decomposition can produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).[8]

Conclusion

This compound is a compound of significant utility, bridging the gap between bulk polymer applications and specialized uses in medicinal and cosmetic science. Its properties are a direct result of its molecular architecture—a stable urea core functionalized with reactive hydroxyl groups. Understanding the established synthesis protocols, particularly the highly efficient zeolite-catalyzed reaction with ethylene carbonate, allows for its reliable production. A comprehensive awareness of its reactivity, stability, and safety profile is paramount for its effective and safe application in research and development. This guide serves as a foundational resource, providing the necessary technical insights to harness the full potential of this versatile chemical.

References

- 1. N,N'-BIS(2-HYDROXYETHYL)-UREA - Safety Data Sheet [chemicalbook.com]

- 2. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]

- 3. N,N'-BIS(2-HYDROXYETHYL)-UREA | 15438-70-7 [chemicalbook.com]

- 4. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]

- 5. N,N'-Bis(2-hydroxyethyl)urea | CAS#:15438-70-7 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Molecular Structure of 1,3-Bis(2-hydroxyethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,3-Bis(2-hydroxyethyl)urea, a symmetrical di-substituted urea derivative, holds significant interest across various scientific and industrial domains. Its unique molecular architecture, characterized by a central urea moiety flanked by two hydroxyethyl chains, imparts a desirable combination of polarity, hydrogen bonding capability, and reactivity. This guide serves as a comprehensive technical resource, delving into the core aspects of its molecular structure, synthesis, and characterization. By providing a detailed exploration of its spectroscopic signature, three-dimensional conformation, and functional properties, we aim to equip researchers and professionals with the foundational knowledge necessary for its application in polymer chemistry, cosmetic science, and beyond. This document is structured to offer not just a recitation of facts, but a causal understanding of the molecule's behavior, grounded in authoritative scientific principles.

Molecular Identity and Physicochemical Properties

This compound, also known as N,N'-bis(2-hydroxyethyl)urea, is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O₃ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 15438-70-7 | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 81-82 °C | [4] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Solubility | Soluble in water | General Knowledge |

The presence of four hydrogen bond donors (two -OH groups and two N-H groups) and three acceptors (one C=O group and two -OH groups) dictates its high polarity and water solubility.[1] These functional groups are central to its utility as a humectant and a modifier in polymer systems.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the condensation reaction of urea with either ethanolamine or ethylene carbonate. The following protocol details a widely cited method utilizing ethanolamine, which proceeds via the displacement of ammonia.[4]

Experimental Protocol: Synthesis via Urea and Ethanolamine Condensation

Objective: To synthesize this compound with a high yield and purity.

Materials:

-

Urea (reagent grade)

-

Ethanolamine (reagent grade)

-

Methanol (for crystallization)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet

-

Heating mantle with a magnetic stirrer

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine urea and ethanolamine in a 1:2 molar ratio.

-

Heating and Reaction: Heat the mixture with stirring to 135°C for 2 hours. This initial phase allows for the initiation of the condensation reaction.

-

Temperature Increase and Ammonia Removal: Increase the temperature to 140°C and maintain for 6 hours.[1] During this period, gaseous ammonia (NH₃) will be evolved as a byproduct. It is crucial to ensure the permanent removal of ammonia from the reaction vessel to drive the equilibrium towards product formation. This can be achieved by a gentle flow of an inert gas (e.g., nitrogen or argon) through the apparatus or by connecting the gas outlet to a fume hood.

-

Purification by Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is then purified by recrystallization from methanol.[4] Dissolve the crude product in a minimal amount of hot methanol and then allow it to cool slowly to form crystals of this compound.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to remove any residual solvent.

Expected Yield: 76% by mass.[4]

Diagram of the Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Elucidation of the Molecular Structure

The precise arrangement of atoms and bonds in this compound is fundamental to understanding its chemical behavior. This section details the spectroscopic and structural analysis of the molecule.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational states.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The methylene protons adjacent to the nitrogen atoms (-NH-CH₂-) and those adjacent to the hydroxyl groups (-CH₂-OH) will appear as triplets due to coupling with the neighboring methylene and NH/OH protons, respectively. The NH and OH protons will likely appear as broad singlets or triplets, depending on the solvent and concentration, due to exchange and coupling.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. We anticipate three distinct signals corresponding to the carbonyl carbon (C=O), the methylene carbons bonded to nitrogen (-NH-CH₂-), and the methylene carbons bonded to the hydroxyl group (-CH₂-OH). The carbonyl carbon will be the most downfield signal due to the deshielding effect of the double-bonded oxygen.

The IR spectrum reveals the vibrational modes of the functional groups within the molecule. Key characteristic absorption bands for this compound include:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3400 | N-H stretching | Amide |

| ~3200-3500 | O-H stretching (broad) | Alcohol |

| ~2850-2960 | C-H stretching | Alkane |

| ~1630-1680 | C=O stretching (Amide I) | Urea |

| ~1520-1570 | N-H bending (Amide II) | Urea |

| ~1050-1150 | C-O stretching | Alcohol |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at an m/z ratio of 148. Common fragmentation patterns would involve the loss of water (m/z 130), a hydroxyethyl group (m/z 103), or cleavage of the C-N bonds.

Three-Dimensional Structure and Conformational Analysis

Diagram of the Molecular Structure and Key Functional Groups:

Caption: 2D representation of this compound.

Applications and Mechanisms of Action

The molecular structure of this compound directly influences its primary applications.

Plasticizer for Urea-Formaldehyde Resins

In urea-formaldehyde (UF) resins, which are rigid and brittle thermosetting polymers, this compound acts as a plasticizer. Its flexible hydroxyethyl chains can intercalate between the polymer chains, increasing the free volume and reducing intermolecular forces. This allows for greater polymer chain mobility, resulting in increased flexibility and reduced brittleness of the final resin product. The hydroxyl groups can also form hydrogen bonds with the UF resin, ensuring good compatibility and preventing phase separation.

Humectant in Cosmetic Formulations

As a humectant, this compound attracts and retains moisture from the atmosphere. The numerous hydrogen bonding sites on the molecule, particularly the hydroxyl groups, readily interact with water molecules. When applied to the skin in a cosmetic formulation, it helps to hydrate the stratum corneum by drawing water to the skin's surface and reducing transepidermal water loss.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation.[5] It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling the solid material. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The molecular structure of this compound, with its central urea core and flexible hydroxyethyl arms, is the key to its versatile functionality. A thorough understanding of its synthesis, spectroscopic properties, and three-dimensional nature is essential for its effective utilization in research and industrial applications. This guide has provided a detailed overview of these aspects, offering a solid foundation for further investigation and application development. The continued exploration of this and similar molecules holds promise for the creation of advanced materials and formulations with tailored properties.

References

- 1. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]

- 2. This compound | 15438-70-7 [sigmaaldrich.cn]

- 3. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea | C9H20N2O5 | CID 54130249 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Bis(2-hydroxyethyl)urea (CAS 15438-70-7): Properties, Synthesis, and Applications for the Research Professional

Introduction: Unveiling a Multifaceted Molecule

1,3-Bis(2-hydroxyethyl)urea, registered under CAS number 15438-70-7, is a chemical compound that, while not a household name, holds significant relevance across diverse scientific and industrial fields. From its application as a key component in polymer chemistry to its critical role as a process impurity in the manufacturing of life-saving pharmaceuticals, a thorough understanding of this molecule is indispensable for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of this compound, delving into its physicochemical properties, synthesis methodologies, and varied applications, with a particular focus on its implications for the pharmaceutical industry.

Physicochemical Properties: A Quantitative Overview

This compound is a solid at room temperature, appearing as an off-white to light beige powder or as colorless crystals.[1] Its chemical structure, characterized by a central urea moiety flanked by two hydroxyethyl groups, imparts a high degree of polarity and hydrogen bonding capability. This structure dictates its physical and chemical behavior, including its solubility and thermal stability. A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 15438-70-7 | [1] |

| Molecular Formula | C₅H₁₂N₂O₃ | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| Synonyms | N,N'-Bis(2-hydroxyethyl)urea, Diethylolurea | [2] |

| Appearance | Off-white to light beige solid | [1] |

| Melting Point | 83 °C | [1] |

| Boiling Point | 445.1 ± 30.0 °C (Predicted) | [1] |

| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | DMSO (Slightly) | [1][2] |

| pKa | 13.09 ± 0.46 (Predicted) | [1][2] |

| InChI Key | KSYGJAFGQWTAFW-UHFFFAOYSA-N | [3] |

Synthesis of this compound: Methodologies and Mechanisms

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of urea with a C2 synthon. The choice of methodology often depends on the desired yield, purity, and process scalability. Two prevalent methods are detailed below.

Method 1: Condensation of Urea with Ethanolamine

This method involves the direct condensation of urea with ethanolamine. The reaction proceeds at elevated temperatures, leading to the formation of this compound and the liberation of ammonia gas.

Experimental Protocol

-

Combine urea and an excess of ethanolamine in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

-

Heat the mixture to 135°C and maintain for 2 hours under a constant, gentle stream of inert gas to facilitate the removal of evolved ammonia.[4]

-

Increase the temperature to 140°C and continue the reaction for an additional 6 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ethyl acetate, to yield colorless crystals of this compound.[1]

Caption: Synthesis via condensation of urea and ethanolamine.

Method 2: Reaction of Urea with Ethylene Carbonate

An alternative and efficient method utilizes ethylene carbonate as the reactant with urea. This pathway is catalyzed by synthetic zeolites and offers high yields and shorter reaction times.

Experimental Protocol

-

In a reaction flask, combine urea and ethylene carbonate in a 1:2 molar ratio.

-

Add a catalytic amount of a synthetic zeolite containing sodium oxide and optionally potassium oxide.

-

Heat the mixture to 140-150°C with stirring until the evolution of carbon dioxide ceases.

-

After the reaction is complete, the solid catalyst is removed by filtration.

-

The resulting product is of high purity.

Applications in Research and Industry

The unique chemical structure of this compound lends itself to a variety of applications, ranging from materials science to cosmetics and pharmaceuticals.

Polymer Chemistry and Material Science

In the realm of polymer chemistry, this compound serves as a valuable plasticizer in urea-formaldehyde resins.[5] Its incorporation into the polymer matrix enhances flexibility and reduces brittleness. Furthermore, its bifunctional nature, with two hydroxyl groups, allows it to act as a crosslinking agent in the formulation of adhesives and coatings, thereby improving their thermal stability and mechanical properties.[5]

Cosmetic Formulations

Within the cosmetic industry, this compound is utilized as a stabilizing and hydrating agent .[6] Its hygroscopic nature allows it to attract and retain moisture, enhancing skin hydration.

Role in Drug Development: The Carmustine Impurity

For professionals in drug development, a critical aspect of this compound is its status as a known impurity in the synthesis of the anticancer drug Carmustine (BCNU). Carmustine is a nitrosourea alkylating agent used in chemotherapy. The synthesis of Carmustine can produce this compound as a byproduct. Given the stringent regulatory requirements for pharmaceutical purity, the detection, quantification, and control of such impurities are of paramount importance to ensure the safety and efficacy of the final drug product.

The presence of impurities can potentially impact the stability of the active pharmaceutical ingredient (API). While specific studies on the kinetic effects of this compound on Carmustine degradation are not extensively documented in publicly available literature, it is a fundamental principle of pharmaceutical science that impurities can alter the degradation profile of a drug. Therefore, robust analytical methods are essential to monitor its levels in Carmustine preparations.

Caption: Role as a process impurity in Carmustine synthesis.

Analytical Characterization

A suite of analytical techniques is employed for the identification and quantification of this compound. The choice of method depends on the matrix in which the compound is present and the required sensitivity.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its identity.[4][7]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.[4][7]

-

Mass Spectrometry (MS) : Coupled with techniques like Gas Chromatography (GC-MS), mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, aiding in its identification.[5]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile and widely used technique for the separation, identification, and quantification of this compound, particularly in the context of pharmaceutical impurity profiling. A typical method would involve a reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water with a pH modifier, and UV detection.[8]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS 15438-70-7) is a molecule with a diverse range of applications, underscoring the importance of understanding its fundamental properties. For researchers in materials science and cosmetics, it offers valuable functionalities as a plasticizer, crosslinker, and humectant. For professionals in the pharmaceutical industry, particularly those involved in the development and manufacturing of nitrosourea-based chemotherapeutics like Carmustine, a comprehensive knowledge of this compound as a potential impurity is crucial for ensuring drug quality, safety, and regulatory compliance. The synthetic routes and analytical methods detailed in this guide provide a solid foundation for scientists working with this versatile chemical.

References

- 1. N,N'-BIS(2-HYDROXYETHYL)-UREA CAS#: 15438-70-7 [m.chemicalbook.com]

- 2. N,N'-BIS(2-HYDROXYETHYL)-UREA | 15438-70-7 [chemicalbook.com]

- 3. This compound | 15438-70-7 [sigmaaldrich.com]

- 4. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 7. researchgate.net [researchgate.net]

- 8. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of N,N'-bis(2-hydroxyethyl)urea: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of N,N'-bis(2-hydroxyethyl)urea, a versatile compound with applications in pharmaceuticals and cosmetics. This document delves into the core synthetic methodologies, providing not just procedural steps but also the underlying chemical principles and mechanistic insights that govern these transformations. By offering a detailed exploration of the reaction pathways, experimental protocols, and characterization data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize, purify, and characterize this important molecule.

Introduction: Unveiling N,N'-bis(2-hydroxyethyl)urea

N,N'-bis(2-hydroxyethyl)urea, also known as 1,3-bis(2-hydroxyethyl)urea, is a symmetrically substituted urea derivative characterized by the presence of two hydroxyethyl groups attached to its nitrogen atoms. Its utility spans various industrial and scientific domains, from being a key component in the production of polyurethane foams to acting as a stabilizing and hydrating agent in cosmetic formulations.[1] In the pharmaceutical sector, it serves as a valuable building block in the synthesis of more complex molecules.

This guide will focus on the two predominant and industrially relevant synthetic routes for N,N'-bis(2-hydroxyethyl)urea: the reaction of urea with ethanolamine and the reaction of urea with ethylene carbonate. Each method will be presented with a detailed, step-by-step protocol, a discussion of the reaction mechanism, and insights into the critical experimental parameters that influence yield and purity.

Synthetic Methodologies: A Tale of Two Precursors

The synthesis of N,N'-bis(2-hydroxyethyl)urea is primarily achieved through two accessible and scalable pathways. The choice between these methods often depends on factors such as starting material availability, desired purity, and reaction scale.

The Urea-Ethanolamine Pathway: A Direct Amination Approach

This classical method involves the direct condensation of urea with two equivalents of ethanolamine. The reaction proceeds at elevated temperatures, leading to the formation of the desired product and the liberation of ammonia gas.

The reaction between urea and ethanolamine is not a simple nucleophilic substitution. At elevated temperatures, urea undergoes a reversible decomposition to form isocyanic acid (HNCO) and ammonia.[2] The highly reactive isocyanic acid then serves as the key electrophilic intermediate.

The mechanism can be conceptualized in the following steps:

-

Urea Decomposition: Urea is in equilibrium with isocyanic acid and ammonia. This equilibrium is shifted towards the products at higher temperatures.

-

Nucleophilic Attack: The primary amine of ethanolamine acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid to form N-(2-hydroxyethyl)urea as an intermediate.

-

Second Addition: A second molecule of ethanolamine reacts with another molecule of isocyanic acid (or potentially with the intermediate N-(2-hydroxyethyl)urea at higher temperatures, though the former is more likely) to yield the final product, N,N'-bis(2-hydroxyethyl)urea.

The continuous removal of ammonia from the reaction mixture is crucial to drive the equilibrium towards product formation.[3]

References

An In-Depth Technical Guide to 1,3-Bis(2-hydroxyethyl)urea: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,3-Bis(2-hydroxyethyl)urea, a versatile organic compound with significant applications in polymer chemistry and beyond. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's properties and handling.

Introduction

This compound, also known as N,N'-Bis(2-hydroxyethyl)urea, is a symmetrically disubstituted urea derivative. Its structure, featuring a central urea moiety flanked by two hydroxyethyl groups, imparts unique properties that make it a valuable component in various industrial and research applications. The presence of hydroxyl groups enhances its polarity and potential for hydrogen bonding, influencing its physical state, solubility, and reactivity. This guide will delve into the fundamental aspects of this compound, from its synthesis to its characteristic properties and primary uses.

Molecular Structure and Identification

The foundational step in understanding the behavior of any chemical compound lies in its molecular structure. This compound's structure is key to its physical and chemical properties.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N,N'-Bis(2-hydroxyethyl)urea, Diethanolurea |

| CAS Number | 15438-70-7[1][2] |

| Molecular Formula | C₅H₁₂N₂O₃[2] |

| Molecular Weight | 148.16 g/mol [2] |

| InChI Key | KSYGJAFGQWTAFW-UHFFFAOYSA-N[2] |

| Canonical SMILES | C(CO)NC(=O)NCCO[2] |

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various formulations. It is a solid at room temperature.[2][3]

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 81-83 °C | [1][4] |

| Boiling Point (Predicted) | 445.1 ± 30.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 1.226 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.09 ± 0.46 | [4] |

| Solubility | Slightly soluble in DMSO | [4] |

| Hydrogen Bond Donor Count | 4 | [2][3] |

| Hydrogen Bond Acceptor Count | 3 | [2][3] |

Chemical Properties and Reactivity

Thermal Decomposition

Like many urea derivatives, this compound can undergo thermal decomposition at elevated temperatures. This process typically involves the release of ammonia and the potential formation of condensation products such as biuret and triuret analogues.[3] Understanding the thermal stability is critical for its use in high-temperature applications, such as in polymer processing.

Reactivity with Ammonia

Studies have shown that this compound can react with excess ammonia at temperatures between 125°C and 150°C, leading to various reaction products.[2][3] This reactivity highlights the dynamic nature of the urea functional group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene (-CH₂-) and hydroxyl (-OH) protons of the hydroxyethyl groups, as well as the N-H protons of the urea moiety. The methylene protons adjacent to the nitrogen and hydroxyl groups would likely appear as distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the urea group (expected in the 160-180 ppm region) and the two different methylene carbons of the hydroxyethyl chains.[5] The carbon attached to the oxygen would be deshielded and appear at a higher chemical shift compared to the carbon attached to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibrations of the urea group.[6]

-

O-H stretching: A broad band, likely overlapping with the N-H stretch, in the 3200-3500 cm⁻¹ region, corresponding to the hydroxyl groups.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ range from the methylene groups.

-

C=O stretching (Amide I band): A strong absorption peak around 1640-1680 cm⁻¹ characteristic of the urea carbonyl group.

-

N-H bending (Amide II band): An absorption around 1550-1620 cm⁻¹.

-

C-N stretching: Bands in the 1400-1450 cm⁻¹ region.[6]

-

C-O stretching: A strong band in the 1000-1250 cm⁻¹ range from the alcohol groups.

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (148.16 g/mol ). Common fragmentation patterns for ureas involve cleavage of the C-N bonds and rearrangements, which would lead to characteristic fragment ions.

Synthesis and Purification

This compound can be synthesized through several methods, primarily involving the reaction of urea with a source of the hydroxyethyl group.

Caption: General Synthesis Workflow for this compound.

Experimental Protocol: Synthesis from Urea and Ethanolamine

This protocol is based on established methods for the synthesis of hydroxyalkylureas.

Materials:

-

Urea

-

Ethanolamine

-

Reaction flask with a reflux condenser and stirrer

-

Heating mantle

-

Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

-

Combine urea and ethanolamine in a 1:2 molar ratio in the reaction flask.[1]

-

Maintain the reaction system under a slight positive pressure of an inert gas.

-

Heat the mixture with stirring to 115°C.[7]

-

Continue heating at this temperature for approximately 3-4 hours, or until the evolution of ammonia gas has substantially ceased.[8]

-

Allow the reaction mixture to cool, resulting in a crude product.

Experimental Protocol: Synthesis using a Catalyst

To enhance the reaction rate and yield, synthetic zeolites can be employed as catalysts.

Materials:

-

Urea

-

Ethylene Carbonate

-

Synthetic Zeolites (e.g., containing sodium and potassium oxides)

-

Reaction vessel with overhead stirring and gas outlet

Procedure:

-

Charge the reaction vessel with urea and ethylene carbonate in a 1:2 molar ratio.[1]

-

Add the synthetic zeolite catalyst.

-

Heat the mixture to 140-150°C with stirring in an inert atmosphere.[1]

-

Maintain the temperature until the evolution of carbon dioxide ceases, indicating the completion of the reaction.

-

Filter the hot reaction mixture to remove the zeolite catalyst. The filtrate contains the crude product.

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a white crystalline solid.

Materials:

-

Crude this compound

-

Methanol (or other suitable solvent)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude product in a minimum amount of hot methanol.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the purified crystals, for example, in a vacuum oven.

Applications

The unique structure of this compound lends itself to several important applications.

Polymer Chemistry

A primary application of this compound is as a plasticizer for urea-formaldehyde (UF) resins.[3][9] Plasticizers are additives that increase the flexibility and reduce the brittleness of polymers. The hydroxyl groups of this compound can form hydrogen bonds with the UF resin polymer chains, disrupting the rigid intermolecular forces and allowing for greater chain mobility. This results in a more pliable and durable material.

Medicinal and Cosmetic Chemistry

Due to its structural similarity to other biologically active compounds, this compound has been investigated for potential therapeutic applications.[3] In the field of cosmetics, the related compound hydroxyethyl urea is used as a humectant and moisturizing agent, suggesting that this compound may possess similar properties beneficial for skin and hair care formulations.[10] It is also used as a stabilizing agent in cosmetic formulations to enhance skin hydration.[6]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

Table 3: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves.

-

Use safety glasses with side shields or goggles.

-

In case of dust formation, use a NIOSH-approved respirator.

-

Wear a lab coat or other protective clothing.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Toxicological Information

Detailed toxicological studies specifically on this compound are not widely available in the public domain. However, data on the closely related "hydroxyethyl urea" suggest low acute toxicity via oral and dermal routes. Studies on hydroxyethyl urea have also shown it to be a slight skin and eye irritant in animal models.[10] Given the structural similarities, it is prudent to handle this compound with care to avoid irritation.

Conclusion

This compound is a valuable chemical with well-defined physical and chemical properties. Its synthesis is achievable through straightforward condensation reactions, and its applications, particularly as a plasticizer, are significant in the polymer industry. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and industrial settings.

References

- 1. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]

- 2. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]

- 8. CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cir-safety.org [cir-safety.org]

Solubility Profile of 1,3-Bis(2-hydroxyethyl)urea: A Technical Guide

An In-depth Technical Guide for Scientific Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Bis(2-hydroxyethyl)urea (CAS No. 15438-70-7). Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles, available data, and robust experimental protocols. Due to the limited availability of quantitative public data, this guide emphasizes the foundational principles of solubility, structural analysis, and provides a self-validating experimental workflow for determining the solubility profile in any relevant solvent system.

Introduction and Core Principles

This compound, also known as N,N'-Bis(2-hydroxyethyl)urea, is a symmetrical urea derivative with the molecular formula C₅H₁₂N₂O₃ and a molecular weight of 148.16 g/mol .[1] Its structure is characterized by a central urea moiety flanked by two hydroxyethyl groups. This unique arrangement imparts significant polarity and a high capacity for hydrogen bonding, which are the primary determinants of its solubility.

Understanding the solubility of this compound is critical for a range of applications, from its use as a plasticizer in urea-formaldehyde resins to its potential in pharmaceutical formulations and polymer chemistry.[1] The core principle governing its solubility is the maxim "like dissolves like." The presence of multiple polar functional groups—two hydroxyl (-OH) groups and a urea (-NH-C(=O)-NH-) core—dictates a strong affinity for polar solvents.

The molecule possesses four hydrogen bond donor sites (the two -OH protons and two -NH protons) and three primary hydrogen bond acceptor sites (the carbonyl oxygen and the two hydroxyl oxygens), making it an excellent candidate for dissolution in polar protic solvents like water and alcohols.[1]

Molecular Interactions and Solubility: A Theoretical Framework

The dissolution of this compound is an enthalpically driven process in polar solvents, where the energy released from strong solute-solvent interactions (solvation) overcomes the solute-solute interactions in the crystal lattice.

Caption: Dissolution mechanism of this compound (BHEU).

In this process:

-

Lattice Disruption: Energy is required to break the intermolecular hydrogen bonds holding the this compound molecules together in their solid crystalline state.

-

Solvent Cavity Formation: Energy is used to separate solvent molecules to create space for the solute molecule.

-

Solvation: Strong hydrogen bonds form between the hydroxyl and urea groups of the solute and the polar solvent molecules (e.g., water, methanol). This energy release is the primary driver for dissolution.

Solubility Profile of this compound

Table 1: Summary of Solubility Data and Predictions

| Solvent | Solvent Type | Polarity Index | Known / Predicted Solubility | Rationale & Citations |

| Water | Polar Protic | 10.2 | Soluble | Stated as soluble. The high polarity and extensive H-bonding capacity support high solubility. A calculated value of 1.5 g/L at 25°C exists, but this appears low and may not reflect experimental results.[4] |

| Methanol | Polar Protic | 5.1 | Soluble (especially when heated) | Used as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at room/cold temperatures.[1][5] |

| Ethanol | Polar Protic | 4.3 | Predicted Soluble | Structurally similar to methanol, though slightly less polar. Expected to readily dissolve the compound. The related compound, urea, is soluble in ethanol.[6][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Slightly Soluble | Several chemical suppliers list the solubility in DMSO as "slight".[5][8] |

| Glycerol | Polar Protic | 7.9 | Predicted Highly Soluble | Glycerol's three hydroxyl groups make it an excellent H-bonding partner. The parent compound, urea, is highly soluble in glycerol. |

| Acetone | Polar Aprotic | 5.1 | Predicted Sparingly Soluble | Lacks hydrogen bond donor capability, which will limit its ability to solvate the -OH and -NH groups effectively compared to protic solvents. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Predicted Sparingly to Insoluble | Used as an anti-solvent in a methanol/ethyl acetate recrystallization mixture, indicating low solubility.[5][9] |

| Hexane / Toluene | Nonpolar | 0.1 / 2.4 | Predicted Insoluble | The significant polarity mismatch between the solute and these nonpolar solvents prevents effective solvation. |

Experimental Protocol for Solubility Determination

Given the data scarcity, an experimental approach is essential. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound.

Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Isothermal shaker or magnetic stirrer with temperature control (e.g., water bath)

-

Thermostatically controlled oven

-

Glass vials with screw caps (e.g., 20 mL)

-

Syringes (1-5 mL) with syringe filters (0.22 or 0.45 µm, solvent-compatible)

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.

Safety Precautions

-

This compound can cause skin and eye irritation and may be harmful if swallowed.[2] Handle with appropriate PPE in a well-ventilated area or chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for each solvent and handle accordingly.

Experimental Workflow

Caption: Isothermal Equilibrium Method for Solubility Determination.

Step-by-Step Procedure

-

Preparation: To a tared glass vial, add a known mass of the chosen solvent (e.g., 5.00 g). Add an excess of this compound (enough so that a significant amount of undissolved solid remains at equilibrium). Seal the vial tightly.

-

Equilibration: Place the vial in an isothermal shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation. Visual confirmation of undissolved solid should be made.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the same temperature bath for at least 4 hours to allow the excess solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Withdraw an aliquot (approx. 1-2 mL) of the clear supernatant using a syringe fitted with a compatible filter. This step is critical to ensure no solid particulates are transferred.

-

Gravimetric Measurement: Dispense the filtered sample into a pre-weighed, dry vial. Immediately record the total mass (vial + saturated solution). The mass of the solution is determined by subtraction.

-

Solvent Removal: Place the vial in an oven at a moderate temperature (e.g., 70-80°C) until the solvent has completely evaporated and the mass of the dried solute is constant.

-

Calculation: The solubility (S) in grams of solute per 100 g of solvent is calculated as: S = (mass of dried solute / (mass of saturated solution - mass of dried solute)) * 100

-

Data Validation: Repeat the measurement at least three times for each solvent and temperature to ensure reproducibility. The results can then be used to plot a solubility curve as a function of temperature.

Conclusion

This compound is a highly polar molecule with a strong propensity for hydrogen bonding. Its solubility profile is dominated by its affinity for polar protic solvents, such as water and alcohols. While quantitative data is sparse, qualitative evidence and chemical theory strongly support its high solubility in these systems and poor solubility in nonpolar media. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust and reliable method for generating this critical data in-house.

References

- 1. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]

- 2. angenechemical.com [angenechemical.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. CAS # 15438-70-7, N,N'-Bis(2-hydroxyethyl)urea, 1,3-Di(beta-hydroxyethyl)urea, Diethanolurea, Diethylolurea, N,N'-Bis(2-hydroxyethyl)urea, N,N'-Di(2-hydroxyethyl)urea, NSC 75436 - chemBlink [chemblink.com]

- 5. N,N'-BIS(2-HYDROXYETHYL)-UREA CAS#: 15438-70-7 [m.chemicalbook.com]

- 6. redalyc.org [redalyc.org]

- 7. researchgate.net [researchgate.net]

- 8. N,N'-BIS(2-HYDROXYETHYL)-UREA - Safety Data Sheet [chemicalbook.com]

- 9. N,N'-BIS(2-HYDROXYETHYL)-UREA | 15438-70-7 [chemicalbook.com]

An In-Depth Technical Guide to the Thermal Stability of 1,3-Bis(2-hydroxyethyl)urea

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 1,3-Bis(2-hydroxyethyl)urea (CAS No. 15438-70-7), a symmetrically disubstituted urea derivative. In the absence of direct, publicly available thermal analysis data for this specific compound, this guide synthesizes information from foundational principles of urea chemistry, data from analogous structures, and established analytical methodologies to present a scientifically grounded assessment. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of this and related compounds. This document details the theoretical underpinnings of its decomposition, outlines robust experimental protocols for its characterization, and provides insights into the interpretation of the resulting data.

Introduction to this compound

This compound, with the molecular formula C₅H₁₂N₂O₃, is a derivative of urea featuring a 2-hydroxyethyl group attached to each nitrogen atom. Its structure, containing both urea and alcohol functionalities, makes it a subject of interest in various applications, including as a precursor in polymer synthesis, a component in formulations, and a potential building block in medicinal chemistry. The thermal stability of this compound is a critical parameter, dictating its processing conditions, storage, and ultimate performance in thermally sensitive applications. Understanding its decomposition profile is paramount for ensuring product quality, safety, and efficacy.

The Foundation: Thermal Decomposition of Unsubstituted Urea

To comprehend the thermal behavior of this compound, it is essential to first understand the well-documented, albeit complex, thermal decomposition of urea itself. The pyrolysis of urea is a multi-stage process that is highly dependent on experimental conditions such as heating rate and atmosphere.

The decomposition generally initiates after its melting point (around 133-135°C). The primary decomposition reaction involves the formation of ammonia (NH₃) and isocyanic acid (HNCO)[1].

(1) (NH₂)₂CO → NH₃ + HNCO

Isocyanic acid is highly reactive and can further react with undcomposed urea to form by-products such as biuret and triuret at temperatures above 152°C[1][2][3]. At higher temperatures (above 190°C), these intermediates decompose to form more stable cyclic compounds like cyanuric acid, as well as ammelide and ammeline[1][3]. The ultimate decomposition products are primarily ammonia, carbon dioxide, and nitrogen oxides, depending on the atmosphere[1].

Thermogravimetric analysis (TGA) of urea typically shows a significant mass loss between 160°C and 250°C, corresponding to the initial decomposition and formation of biuret[2]. Further mass loss stages at higher temperatures are associated with the decomposition of these intermediates.

Core Principles of Thermal Analysis Techniques

A robust evaluation of thermal stability relies on a suite of analytical techniques. The choice of a specific method, or a combination thereof, is dictated by the specific information required.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures, quantifying mass loss at different stages, and assessing the overall thermal stability of a material. When coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), it allows for the identification of evolved gaseous decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For decomposition, DSC can reveal whether the process is endothermic (heat is absorbed) or exothermic (heat is released), providing valuable mechanistic insights.

Experimental Workflow: A Self-Validating System

A comprehensive thermal analysis workflow should be designed to be self-validating, where data from one technique corroborates and expands upon the findings of another.

Caption: A typical workflow for comprehensive thermal analysis.

Predicted Thermal Stability of this compound: An Analog-Based Approach

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes on Thermal Stability |

| Urea | 60.06 | 133-135 | Decomposes above 152°C into NH₃ and HNCO, with further reactions to form biuret and cyanuric acid[1][2]. |

| N,N'-Dimethylurea | 88.11 | 103-106 | Used as an intermediate in various syntheses; ethyl and phenyl substituents are noted to enhance thermal stability[4][5]. |

| N,N'-Diethylurea | 116.16 | 112-113 | A symmetric dialkylurea, serves as a close structural analog without the hydroxyl groups[6][7][8]. |

| (2-Hydroxyethyl)urea | 104.11 | 164-169 | The mono-substituted analog, indicating that the hydroxyethyl group may influence the crystal lattice and melting point[9][10]. |

Based on these analogs, we can make the following expert predictions:

-

Melting Point: The melting point of this compound is reported to be around 81-83°C. The presence of two hydroxyl groups allows for extensive hydrogen bonding, which typically increases the melting point compared to non-hydroxylated analogs like N,N'-diethylurea.

-

Decomposition Onset: The decomposition of N,N'-disubstituted ureas is known to proceed via the formation of an isocyanate and an amine. This pathway generally requires higher temperatures than the initial decomposition of unsubstituted urea. Therefore, it is anticipated that this compound will exhibit a higher onset of decomposition temperature compared to urea, likely in the range of 180-250°C.

-

Influence of the Hydroxyethyl Group: The terminal hydroxyl groups may introduce additional decomposition pathways, such as intramolecular cyclization or dehydration reactions, which could occur concurrently with or subsequent to the primary urea bond cleavage.

Proposed Decomposition Pathway

The most plausible primary thermal decomposition pathway for this compound involves the cleavage of one of the C-N bonds, facilitated by an intramolecular hydrogen transfer, to yield 2-hydroxyethyl isocyanate and ethanolamine. This is consistent with the established mechanism for other N,N'-disubstituted ureas.

(2) HO(CH₂)₂NH-CO-NH(CH₂)₂OH → HO(CH₂)₂-N=C=O + H₂N(CH₂)₂OH

-

2-Hydroxyethyl isocyanate: This is a reactive intermediate. It can potentially polymerize or undergo further reactions.

-

Ethanolamine: A stable primary amine.

Secondary reactions are also likely to occur at elevated temperatures:

-

Self-reaction of 2-hydroxyethyl isocyanate: Isocyanates can react with each other to form dimers (uretdiones) or trimers (isocyanurates).

-

Reaction with hydroxyl groups: The isocyanate can react with the hydroxyl group of another molecule of this compound, ethanolamine, or even itself to form urethane linkages.

-

Intramolecular cyclization: The 2-hydroxyethyl isocyanate could potentially cyclize to form 2-oxazolidinone.

Caption: Proposed primary and secondary thermal decomposition pathways.

Recommended Experimental Protocols

To empirically determine the thermal stability of this compound, the following detailed protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

-

Objective: To determine the onset of decomposition, peak decomposition temperatures, and residual mass.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Ensure the sample is dry by placing it in a vacuum oven at 40°C for at least 4 hours to remove any residual moisture, which could interfere with the analysis.

-

Accurately weigh 5-10 mg of the dried sample into a ceramic or platinum TGA pan. An accurate sample mass is crucial for quantitative analysis.

-

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal decomposition without oxidative side reactions.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min. A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

-

-

-

Data Analysis:

-

Plot the percentage mass versus temperature.

-

Determine the onset temperature of decomposition (T_onset) using the tangent method.

-

Determine the peak decomposition temperature(s) from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Objective: To determine the melting point, enthalpy of fusion, and the thermal nature (endothermic/exothermic) of the decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum DSC pan. Hermetic sealing is important to contain any evolved gases during the initial stages of decomposition, ensuring accurate enthalpy measurements.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 400°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Determine the melting point (T_melt) from the peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔH_fus) by integrating the area of the melting peak.

-

Identify and characterize the thermal events associated with decomposition (endothermic or exothermic peaks) and integrate their peak areas to determine the enthalpy of decomposition (ΔH_decomp).

-

Conclusion

While direct experimental data on the thermal stability of this compound is sparse, a robust scientific assessment can be formulated based on the well-established principles of urea chemistry and the analysis of structural analogs. It is predicted that this compound will exhibit a distinct thermal profile, characterized by a primary decomposition pathway yielding 2-hydroxyethyl isocyanate and ethanolamine. The presence of hydroxyl groups likely influences its melting behavior and may introduce secondary reaction pathways. The experimental protocols detailed herein provide a rigorous framework for the empirical validation of these predictions, enabling a comprehensive characterization of its thermal stability. This guide serves as a foundational resource for scientists and researchers, empowering them to make informed decisions in the development and application of this versatile compound.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N,N'-Dimethylurea | C3H8N2O | CID 7293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N'-Dimethylurea, 98% | Fisher Scientific [fishersci.ca]

- 6. Urea, N,N'-diethyl- [webbook.nist.gov]

- 7. Urea, N,N'-diethyl- [webbook.nist.gov]

- 8. chembk.com [chembk.com]

- 9. Hydroxyethyl Urea | C3H8N2O2 | CID 73984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hydroxyethyl urea, CAS# 2078-71-9; 1320-51-0 Green-Mountain Chem [green-mountainchem.com]

A Comprehensive Technical Guide to the Safe Handling of 1,3-Bis(2-hydroxyethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-hydroxyethyl)urea (CAS No. 15438-70-7) is a chemical compound utilized in various industrial and research applications, including as a plasticizer in urea-formaldehyde resins and in medicinal chemistry.[1] Its safe handling is predicated on a thorough understanding of its physicochemical properties, potential hazards, and the requisite control measures. This guide provides an in-depth analysis of the safety data associated with this compound, moving beyond a simple recitation of Safety Data Sheet (SDS) sections to offer a synthesized, practical framework for its use in a professional research environment.

Chemical Identity and Physicochemical Properties

A foundational element of chemical safety is the precise identification of the substance and its intrinsic properties. These characteristics often dictate its behavior under various conditions and inform the necessary safety precautions.

| Property | Value | Source(s) |

| Molecular Formula | C5H12N2O3 | [1][2][3] |

| Molecular Weight | 148.16 g/mol | [1][2][3] |

| Synonyms | N,N'-Bis(2-hydroxyethyl)urea, Diethanolurea | [1][2][4] |

| Appearance | Solid at room temperature | [1][4] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Understanding these properties is critical. For instance, its solid state at room temperature indicates that the primary route of exposure during handling will likely be through inhalation of dust or direct skin contact, rather than vapor inhalation which is more common for volatile liquids.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate careful handling. The primary concerns are irritation to the skin and eyes, respiratory irritation, and potential harm if swallowed.[4][5]

| Hazard Class | GHS Code | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][5] |

| Skin Irritation | H315 | Causes skin irritation | [4][5] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][5] |

| Signal Word | Warning | [4][5] | |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

These classifications are not merely administrative; they are derived from toxicological data and dictate the necessary personal protective equipment (PPE) and engineering controls required to mitigate risk. The potential for respiratory irritation, for example, underscores the necessity of handling this compound in a well-ventilated area or a chemical fume hood to prevent the inhalation of airborne particles.[2][5]

Exposure Controls and Personal Protection: A Risk-Based Approach

Effective exposure control is a multi-layered strategy, beginning with engineering controls and culminating in the correct use of personal protective equipment. The causality behind these recommendations is directly linked to the hazards identified in the previous section.

Engineering Controls

The primary engineering control for handling this compound is to minimize the generation and inhalation of dust.[2][6]

-

Ventilation: Always handle this substance in a well-ventilated area.[2][5] For procedures that may generate significant dust (e.g., weighing, transferring powder), a chemical fume hood is required.[5] The rationale is to maintain airborne concentrations below a level that could cause respiratory irritation.

-

Emergency Stations: Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[7] This is a direct response to the H319 (Causes serious eye irritation) classification.

Personal Protective Equipment (PPE)

PPE serves as the last line of defense. The selection is directly dictated by the identified hazards.

| Protection Type | Specification | Rationale | Source(s) |

| Eye/Face Protection | Chemical safety goggles or glasses. A face shield may be necessary for larger quantities or splash risks. | Protects against direct contact with dust or splashes that can cause serious eye irritation (H319). | [6][7] |

| Skin Protection | Wear suitable protective gloves (e.g., nitrile) and a lab coat or other protective clothing. | Prevents skin contact that can lead to irritation (H315). | [2][6][7] |

| Respiratory Protection | In cases of inadequate ventilation or when dust exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be worn. | Mitigates the risk of respiratory tract irritation (H335) from inhaling dust particles. | [6][7] |

Diagram: Hierarchy of Exposure Controls

This diagram illustrates the preferred order of control measures, from most to least effective. The fundamental principle is to eliminate or reduce the hazard at its source before relying on personal protection.

Handling, Storage, and Stability

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure or hazardous reactions.

Safe Handling Protocol

-